methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate

COMT inhibitor catechol O-methyltransferase Parkinson's disease research

This α,β-unsaturated ketone (C₁₁H₉ClO₃, MW 224.64) provides a validated reference point for COMT inhibition (IC₅₀ 5.80 nM) and cholinergic probe development. The 3-chlorophenyl substitution distinguishes it from fluorinated or para-substituted analogs, which exhibit >100-fold differences in potency. Procure this specific E-isomer for SAR consistency in catecholamine or cholinergic target validation—empirical potency is substitution-dependent.

Molecular Formula C11H9ClO3
Molecular Weight 224.64 g/mol
CAS No. 1112238-35-3
Cat. No. B1315441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate
CAS1112238-35-3
Molecular FormulaC11H9ClO3
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C=CC1=CC(=CC=C1)Cl
InChIInChI=1S/C11H9ClO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+
InChIKeyDEGHGCFUXGDZGK-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate (CAS 1112238-35-3): A Chalcone Analog α,β-Unsaturated Ketone with Multi-Target Bioactivity Profiles


Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate (CAS 1112238-35-3) is an α,β-unsaturated ketone structurally related to the chalcone class of compounds . It features a (3E)-configured enone bridge connecting a 3-chlorophenyl ring to a methyl 2-oxobut-3-enoate moiety (molecular formula C₁₁H₉ClO₃, MW 224.64) . As an electrophilic α,β-unsaturated carbonyl compound, it can function as a Michael acceptor in covalent inhibition contexts . In vitro profiling from curated bioactivity databases has documented interactions with multiple protein targets, including catechol O-methyltransferase (COMT), choline acetyltransferase (ChAT), and cholesteryl ester transfer protein (CETP) [1][2][3]. Antiproliferative activity has also been reported against human cancer cell lines [4].

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate (1112238-35-3): Why Simple Substitution with Close Analogs Risks Experimental Divergence


Compounds within the 4-aryl-2-oxobut-3-enoate series are not functionally interchangeable due to steep structure-activity relationships (SAR) governing both potency and selectivity. Evidence from the 4-aryl-2-hydroxy-4-oxobut-2-enoate series (kynurenine-3-hydroxylase inhibitors) demonstrates that subtle aryl substitution (e.g., 3-chlorophenyl versus 3-fluorophenyl) can produce markedly different cellular effects, with the 3-chlorophenyl analog preventing interferon-γ-induced quinolinic acid synthesis in primary human macrophages [1]. Furthermore, substitution pattern on the aromatic ring directly modulates activity; for example, in a structurally related chalcone analog series, a methyl substitution at position 4 produced an IC₅₀ of 0.92 µM, whereas the same substitution at position 3 resulted in >100 µM—a >100-fold difference [2]. These data underscore that generic substitution without empirical validation of the specific 3-chlorophenyl, (3E)-configured methyl ester (1112238-35-3) can lead to substantial and unpredictable losses in target engagement or cellular efficacy.

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate (1112238-35-3): Quantitative Differentiation Evidence Against Structural Analogs


COMT Inhibitory Potency: Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate vs. Chalcone Template Baseline

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate demonstrates sub-nanomolar inhibitory potency against rat catechol O-methyltransferase (COMT). The compound inhibits MB-COMT (membrane-bound isoform) in Wistar rat brain with an IC₅₀ of 5.80 nM [1]. In the same study, inhibition of S-COMT (soluble isoform) from rat liver was observed with an IC₅₀ of 13 nM [1]. These values are approximately 1-3 orders of magnitude lower (more potent) than typical IC₅₀ values reported for unsubstituted or simple chalcone templates against various targets, which often fall in the low micromolar range (e.g., IC₅₀ of 0.92–2.9 µM for tubulin assembly and antiproliferative activity) [2][3].

COMT inhibitor catechol O-methyltransferase Parkinson's disease research neuropharmacology

Choline Acetyltransferase (ChAT) Activity: Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate vs. Related α,β-Unsaturated Ketone Framework

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate has been specifically tested in vitro for inhibitory activity against chick choline acetyltransferase (ChAT), as documented in the BindingDB ChEBML_49105 assay entry [1]. This target profile distinguishes it from structurally similar α,β-unsaturated ketones such as ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate (ECOB), which has been characterized as a carbonyl reductase inhibitor with a Kᵢ of 14.87 µM but lacks documented ChAT activity [2]. The distinct target engagement pattern (ChAT vs. carbonyl reductase) underscores that the 3-chlorophenyl substitution and methyl ester combination in 1112238-35-3 directs biological activity toward a different enzyme class than the 4-chlorophenyl ethyl ester analog.

ChAT inhibitor choline acetyltransferase cholinergic system Alzheimer's disease research

CETP Inhibitory Activity: Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate vs. Dalcetrapib Clinical Benchmark

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate has been evaluated in vitro for inhibitory activity against recombinant human cholesteryl ester transfer protein (CETP) in buffer containing <1 nM CETP with an 18-hour assay time, as recorded in ChEMBL assay CHEMBL_216900 [1]. CETP is a validated therapeutic target for raising HDL cholesterol levels, with clinical candidates such as dalcetrapib having advanced to Phase III trials . While quantitative IC₅₀ data for 1112238-35-3 against CETP are not publicly disclosed in the open literature, the documented screening against this therapeutically relevant target distinguishes it from closely related analogs such as methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate (2d), which is characterized as a kynurenine-3-hydroxylase inhibitor rather than a CETP modulator [2].

CETP inhibitor cholesteryl ester transfer protein HDL cholesterol cardiovascular research

CYP2C19 Metabolic Liability: Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate Exhibits Low Inhibition Risk vs. Known CYP2C19 Inhibitors

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate was evaluated for inhibition of recombinant human CYP2C19, a key drug-metabolizing enzyme responsible for the clearance of approximately 10-15% of clinically used drugs including proton pump inhibitors, antidepressants, and antiplatelet agents [1]. The compound exhibited a Kᵢ of 50,000 nM (50 µM) against CYP2C19 using 3-O-methylfluorescein as substrate with a 3-minute preincubation [2]. For context, clinically significant CYP2C19 inhibitors such as fluoxetine, fluvoxamine, and omeprazole exhibit Kᵢ or IC₅₀ values in the low micromolar to sub-micromolar range (typically <10 µM) [3]. The 50 µM Kᵢ for 1112238-35-3 indicates substantially weaker inhibition and a correspondingly lower risk of CYP2C19-mediated drug-drug interactions.

CYP2C19 inhibition drug metabolism drug-drug interaction ADME-Tox profiling

Antiproliferative Activity: Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate vs. Structurally Related Chalcone Cytotoxic Series

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate has been evaluated for antiproliferative activity against the human MCF7 breast adenocarcinoma cell line in a 72-hour MTT assay, as documented in ChEMBL assay CHEMBL2345705 [1]. This screening places the compound within the broader context of chalcone-derived cytotoxic agents, where SAR studies have established that conformational restraint of the chalcone template generally leads to decreased cytotoxic activity, while the presence of α,β-unsaturated ketone electrophilicity is a critical determinant of antiproliferative efficacy [2][3]. In direct SAR comparisons within a chalcone analog series, compound 1 (a specific substitution pattern) exhibited an IC₅₀ of 0.92 µM for tubulin polymerization inhibition, whereas compound 2 (differing only in substitution position) showed IC₅₀ >100 µM—a >100-fold difference driven solely by substitution pattern [4].

antiproliferative MCF7 breast cancer cytotoxicity screening oncology research

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate (1112238-35-3): Validated Application Scenarios Based on Quantitative Evidence


COMT-Focused Neuropharmacology Hit Identification and Early-Stage Lead Optimization

Given the sub-nanomolar IC₅₀ (5.80 nM) against rat brain MB-COMT, this compound serves as a high-potency starting point for medicinal chemistry programs targeting catecholamine metabolism in Parkinson's disease or related neurological disorders [1]. The defined potency benchmark allows systematic SAR exploration around the 3-chlorophenyl scaffold while maintaining a reference point that is approximately 160- to 500-fold more potent than baseline chalcone templates [2].

Cholinergic System Probe Development for Target Validation Studies

With documented in vitro inhibitory activity against chick ChAT, 1112238-35-3 is directly applicable as a chemical probe for investigating cholinergic neurotransmission mechanisms [1]. Unlike the 4-chloro ethyl ester analog ECOB (which targets carbonyl reductase), this compound provides a distinct selectivity profile that enables researchers to interrogate cholinergic pathways without confounding off-target activity at redox metabolic enzymes [2].

Cardiovascular Drug Discovery: CETP Screening Reference Compound

The compound has been screened against recombinant human CETP, a clinically validated target for HDL cholesterol modulation [1]. It can be employed as a reference standard in CETP biochemical assays, providing a defined benchmark for evaluating novel CETP inhibitors. This application is particularly relevant given that closely related analogs such as the 2-hydroxy derivative are directed toward kynurenine pathway enzymes rather than lipid transfer proteins [2].

ADME-Tox Triage: Benchmarking CYP2C19 Metabolic Liability in Analog Series

The characterized weak CYP2C19 inhibition (Kᵢ = 50 µM) provides a quantitative reference point for assessing metabolic liability across related 4-aryl-2-oxobut-3-enoate analogs [1]. In early drug discovery triage, this compound can serve as a 'low-risk' comparator when screening structurally similar compounds for CYP-mediated drug-drug interaction potential, as it demonstrates at least 5-fold weaker inhibition than clinically significant CYP2C19 inhibitors [2].

Quote Request

Request a Quote for methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.